molecular formula C13H18N2O B2458868 1-[4-(Dimethylamino)phenyl]piperidin-4-one CAS No. 370885-30-6

1-[4-(Dimethylamino)phenyl]piperidin-4-one

Cat. No.: B2458868
CAS No.: 370885-30-6
M. Wt: 218.3
InChI Key: DAXJTBZHIRDHDT-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]piperidin-4-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidin-4-one scaffold, which is recognized as a potential pharmacophore and a versatile intermediate for the synthesis of various biologically active molecules . The core piperidin-4-one structure is a common motif in the development of compounds with diverse pharmacological profiles . The specific structure of this compound, incorporating a 4-(dimethylamino)phenyl group, is found as a constituent in more complex molecules investigated for therapeutic applications, underscoring its utility as a key synthetic building block . Researchers utilize this compound in the exploration and development of new chemical entities. Its structure offers sites for further chemical modification, making it a valuable template for creating derivatives and conducting structure-activity relationship (SAR) studies. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXJTBZHIRDHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]piperidin-4-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-one, as anti-cancer agents. A series of related compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. For example, compounds derived from the piperidine structure demonstrated cytotoxic effects in hematological cancers such as multiple myeloma and leukemia. The mechanism involves the modulation of apoptosis-related genes such as p53 and Bax, promoting cancer cell death .

2. Anti-Microbial Properties

The compound has also been investigated for its anti-microbial properties. Structure-activity relationship studies have shown that analogs of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis. The effectiveness is attributed to their ability to target specific bacterial pathways, making them promising candidates for further development in tuberculosis treatment .

Synthesis and Structure-Activity Relationship

Synthesis Techniques

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with dimethylaminobenzaldehyde. This synthetic pathway allows for the introduction of different substituents to optimize biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the therapeutic efficacy of this compound. Studies have shown that modifications at specific positions on the piperidine ring can significantly affect biological activity. For instance, substituents at the 4-position can enhance potency against cancer cells while maintaining low cytotoxicity towards normal cells .

Case Studies

Study Focus Findings
Study 1Anti-CancerCompounds showed significant cytotoxicity in multiple myeloma and leukemia cell lines with increased expression of apoptosis-promoting genes .
Study 2Anti-MicrobialAnalog compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting potential for new tuberculosis therapies .
Study 3Molecular DockingComputational studies indicated strong binding affinity to target proteins involved in cancer proliferation, supporting further investigations into therapeutic applications .

Biological Activity

1-[4-(Dimethylamino)phenyl]piperidin-4-one, also known as DMAPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMAPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a dimethylamino group and a phenyl moiety. The chemical structure can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

This compound has been synthesized for various studies and is known for its interactions with multiple biological targets.

Antimicrobial Properties

DMAPP has demonstrated notable antimicrobial activity. Research indicates that compounds with similar piperidine structures exhibit antibacterial effects against various pathogens. For instance, derivatives of piperidine have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget PathogenMIC (mg/mL)
DMAPP (related compounds)Staphylococcus aureus0.0039 - 0.025
DMAPP (related compounds)Escherichia coli0.0039 - 0.025
Other Piperidine DerivativesPseudomonas aeruginosaModerate

Enzyme Inhibition

DMAPP has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have shown activity against acetylcholinesterase (AChE), which is critical in neuropharmacology . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
DMAPP (related compounds)AcetylcholinesteraseVaries
Other Piperidine DerivativesUreaseModerate

The mechanism by which DMAPP exerts its biological effects involves multiple pathways:

  • Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial growth.
  • Enzyme Inhibition : By binding to the active site of enzymes like AChE, DMAPP can inhibit their activity, leading to therapeutic effects in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of DMAPP and related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including DMAPP. Results indicated strong activity against Gram-positive bacteria, with specific structural modifications enhancing potency .
  • Enzyme Inhibition Studies : Research highlighted the potential of DMAPP as an AChE inhibitor, suggesting its utility in treating cognitive disorders. The study presented binding affinity data that supports its role as a therapeutic agent .
  • Pharmacological Applications : The compound has been explored for its use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Dimethylamino)phenyl]piperidin-4-one in laboratory settings?

  • Methodology : The compound is synthesized via alkylation or reductive amination of piperidin-4-one precursors. For example, alkylation of 4-(dimethylamino)benzyl halides with piperidin-4-one under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound. Reaction optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation .
  • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for dimethylamino protons) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM) using UV-Vis spectroscopy.
  • Stability : Assess under varying pH (2–12) and temperature (4–40°C) via accelerated stability studies .
    • Instrumentation : Use DSC for melting point analysis (observed range: 150–160°C) and LC-MS for molecular weight confirmation (theoretical: 246.3 g/mol) .

Q. What pharmacological significance does this compound hold in drug discovery?

  • Mechanistic Insights : The compound’s piperidin-4-one core acts as a scaffold for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility. Derivatives show potential as kinase inhibitors or antimicrobial agents .
  • Biological Assays : Screen activity via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability studies (e.g., MTT assay) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 2–8°C. Refer to SDS guidelines for spill management (e.g., neutralization with 10% acetic acid) .

Advanced Research Questions

Q. How does stereochemical configuration influence the bioactivity of this compound derivatives?

  • Stereochemical Analysis : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Compare activity of (R)- and (S)-isomers in receptor-binding assays (e.g., radioligand displacement).
  • Case Study : A 2023 study found that (R)-isomers exhibited 10-fold higher affinity for σ-receptors than (S)-isomers, highlighting the need for enantioselective synthesis .

Q. What strategies enhance the solubility and bioavailability of this compound in preclinical studies?

  • Formulation Approaches :

  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in pharmacokinetic studies .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Root-Cause Analysis :

  • Purity Checks : Validate compound purity via orthogonal methods (e.g., NMR vs. LC-MS).
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .

Q. What computational methods predict the interaction of this compound with biological targets?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., PDB: 4XDK).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

  • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Q. What are the challenges in scaling up this compound synthesis for preclinical trials?

  • Process Chemistry : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery (e.g., ethanol distillation) to reduce costs.
  • Regulatory Compliance : Ensure adherence to ICH Q11 guidelines for impurity profiling (e.g., genotoxic nitrosamine limits < 1 ppm) .

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